Fmoc-R-2-氨基庚酸

描述

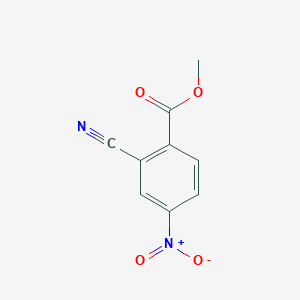

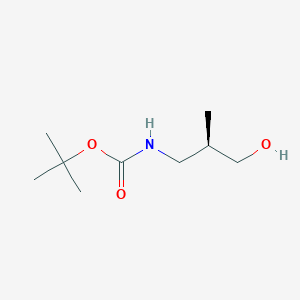

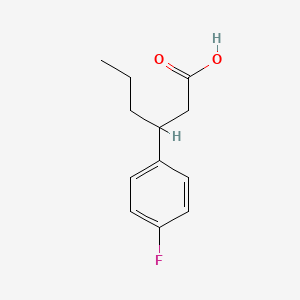

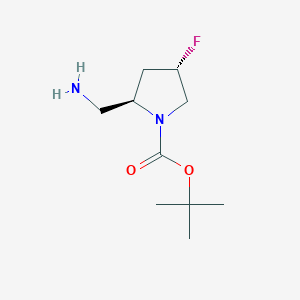

Fmoc-R-2-aminoheptanoic acid is a key component in peptide synthesis and an important building block for the production of bioactive peptides. It has a molecular formula of C22H25NO4 and a molecular weight of 367.44 .

Synthesis Analysis

Fmoc protection of amine group is a common procedure in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

科学研究应用

蛋白质工程和药物设计中的不对称合成

Fmoc-R-2-氨基庚酸已被用于 Fmoc-(S)-2-氨基-6,6,6-三氟己酸的大规模不对称合成中。该合成对于蛋白质工程和药物设计至关重要,能够制备出大量对映体纯净的化合物。一个值得注意的例子是 Yin 等人的研究 (2019),该研究实现了超过 100 克的规模合成,突出了其在蛋白质工程和药物设计领域的重要性。该方案中使用的外消旋辅助剂可以回收和重复使用,证明了其效率和可持续性 (Yin 等人,2019)。

自组装和功能材料制造

Fmoc 修饰的氨基酸,包括 Fmoc-R-2-氨基庚酸,以其自组装特性而闻名。由于其固有的疏水性和芳香性,这些分子在各个领域具有潜在应用。陶等人 (2016) 综述了该领域的进展,重点关注 Fmoc 修饰的单个氨基酸、二肽和三肽以及四肽和五肽的自组织。它们的应用涵盖细胞培养、生物模板化、光学、药物递送、催化、治疗和抗生素特性 (陶等人,2016)。

固相肽合成

Fmoc-R-2-氨基庚酸在固相肽合成 (SPPS) 中起着至关重要的作用。Fields 和 Noble (2009) 强调了 Fmoc 固相肽合成方面的进展,包括各种固体载体、连接和侧链保护基团的引入。这些进展促进了具有生物活性的肽和小蛋白质的合成,证明了 Fmoc-R-2-氨基庚酸在生物有机化学中的多功能性 (Fields & Noble,2009)。

作用机制

Target of Action

The primary target of Fmoc-R-2-aminoheptanoic acid, also known as ®-2-(Fmoc-amino)heptanoic acid, is the amine group of amino acids and peptides . The Fmoc group acts as a protecting group for these amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the protection of the amine group, preventing it from reacting with other compounds during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the coupling reaction of an activated Fmoc-amino acid to the resin . This protection allows for the successful formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

The fmoc group is known to enhance the hydrophobicity and aromaticity of amino acids and peptides, which can influence their bioavailability .

Result of Action

The primary result of the action of Fmoc-R-2-aminoheptanoic acid is the successful synthesis of peptides . By protecting the amine group during synthesis, the Fmoc group allows for the formation of peptide bonds without interference from side reactions .

Action Environment

The action of Fmoc-R-2-aminoheptanoic acid can be influenced by environmental factors such as pH and temperature . For instance, the Fmoc group is removed under basic conditions . Additionally, the stability of Fmoc-amino acids can be affected by storage conditions .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDZIUESKRBOW-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)

![tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3107892.png)